2-{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the oxadiazole derivative with a phenol under basic conditions.
Introduction of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group.
Substitution: The phenoxy linkage and the fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety can yield N-oxide derivatives, while reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Scientific Research Applications
2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group are key to its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one
- 2-{2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one
- 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one
Uniqueness
The presence of the fluorophenyl group in 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one imparts unique electronic properties that can enhance its binding affinity and specificity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H18FN3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C20H18FN3O4/c21-16-7-3-1-5-14(16)20-22-19(23-28-20)15-6-2-4-8-17(15)27-13-18(25)24-9-11-26-12-10-24/h1-8H,9-13H2 |
InChI Key |
MAUFAHMLGLGXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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